2-tert-Butyl-6-fluorocyclohexan-1-one
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Overview
Description
2-tert-Butyl-6-fluorocyclohexan-1-one is an organic compound characterized by the presence of a tert-butyl group and a fluorine atom attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the fluorination of a tert-butylcyclohexanone precursor using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of 2-tert-Butyl-6-fluorocyclohexan-1-one may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-6-fluorocyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
2-tert-Butyl-6-fluorocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structural features.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-tert-Butyl-6-fluorocyclohexan-1-one involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes or receptors. The fluorine atom can participate in hydrogen bonding and other electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butylcyclohexanone: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
6-Fluorocyclohexanone: Lacks the tert-butyl group, resulting in different steric and electronic properties.
2-tert-Butyl-6-chlorocyclohexanone: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications
Uniqueness
2-tert-Butyl-6-fluorocyclohexan-1-one is unique due to the combination of the tert-butyl and fluorine groups, which impart distinct steric and electronic properties. This combination makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C10H17FO |
---|---|
Molecular Weight |
172.24 g/mol |
IUPAC Name |
2-tert-butyl-6-fluorocyclohexan-1-one |
InChI |
InChI=1S/C10H17FO/c1-10(2,3)7-5-4-6-8(11)9(7)12/h7-8H,4-6H2,1-3H3 |
InChI Key |
OQEGARGUPCTSRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCCC(C1=O)F |
Origin of Product |
United States |
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